Lys-Phe dihydrobromide

Description

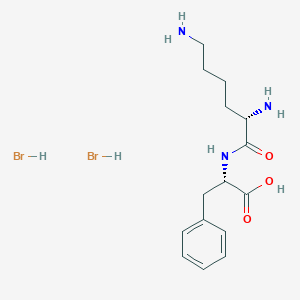

The study of dipeptides, the simplest form of peptides, is fundamental to understanding the complex world of proteins and their functions. Lys-Phe dihydrobromide, with its unique combination of a basic and an aromatic amino acid, presents a valuable tool for researchers. The dihydrobromide salt form enhances its solubility and stability for experimental purposes.

The scientific journey into peptides began in the early 20th century, with Emil Fischer's pioneering work on their synthesis, which was instrumental in understanding the structure of proteins. numberanalytics.com Dipeptides, consisting of two amino acids linked by a peptide bond, are the fundamental building blocks of these larger biomolecules. numberanalytics.comtaylorandfrancis.com Their significance in biochemistry is multifaceted; they are not only constituents of proteins but also exhibit distinct biological activities and are involved in numerous physiological processes. numberanalytics.com

The diversity of dipeptides is vast, with 400 different combinations possible from the 20 proteinogenic amino acids. bachem.com This diversity is further expanded by modifications such as N-terminal acetylation and C-terminal amidation. bachem.com The study of dipeptides has been crucial for elucidating protein structure and function. numberanalytics.com Moreover, dipeptides are recognized for their roles in various biological processes, including acting as neurotransmitters and their involvement in cellular uptake through specific transporters like PepT1 and PepT2. bachem.com

This compound, a specific dipeptide composed of L-lysine and L-phenylalanine, has been utilized as a model system in various academic studies. ontosight.ainih.gov Its structure, featuring a lysine (B10760008) residue with a reactive ε-amino group and a phenylalanine residue with a bulky, aromatic side-chain, makes it particularly interesting for investigating specific chemical and biological phenomena. frontiersin.org

One area where Lys-Phe has served as a valuable model is in the study of the Maillard reaction, a form of non-enzymatic browning that occurs between amino acids and reducing sugars. Research has shown that the large phenyl side-chain of phenylalanine in Lys-Phe can sterically hinder the reactivity of the α-amino group of lysine, thereby influencing the reaction pathway. frontiersin.org Studies have also investigated the consumption of Lys-Phe during the Maillard reaction, noting that its consumption is markedly higher than that of other dipeptides like Lys-Gly and Lys-Ala under certain conditions. frontiersin.org The stability of the peptide, potentially enhanced by cation-π interactions involving the phenylalanine side chain, is another aspect that makes it a useful model for such investigations. frontiersin.org

The table below summarizes some of the key physicochemical properties of Lys-Phe.

| Property | Value |

| Molecular Formula | C15H23N3O3 |

| Molecular Weight | 293.36 g/mol |

| CAS Number | 151410 |

Data sourced from PubChem CID 151410. nih.gov

The current research landscape for dipeptides, including Lys-Phe, is vibrant and expanding into new areas. Recent interest has focused on the antioxidant properties of dipeptides containing specific amino acids like tryptophan, tyrosine, and phenylalanine. nih.govscispace.com While the general antioxidant potential of such dipeptides is recognized, a significant knowledge gap exists in understanding the precise mechanisms and the structure-activity relationships for specific dipeptides like Lys-Phe.

Furthermore, the self-assembly of dipeptides into ordered nanostructures, such as hydrogels and nanotubes, is a rapidly developing field. mdpi.comfrontiersin.org While diphenylalanine (Phe-Phe) is a well-studied example, the self-assembly properties of heterodipeptides like Lys-Phe are less understood. bachem.com Investigating how the combination of a charged and an aromatic residue in Lys-Phe influences its self-assembly behavior presents a key area for future research. A 1974 study did synthesize and investigate the properties of alternating poly(Lys-Phe), comparing it to a random copolymer, but more recent and detailed studies on the self-assembly of the simple dipeptide are needed. nih.gov

A significant portion of current research on Lys-Phe is in the context of food science and the Maillard reaction, particularly concerning the formation of advanced glycation end-products (AGEs). frontiersin.org However, there is a need for more in-depth studies on the biological activities of Lys-Phe itself and its potential applications in biotechnology and pharmaceuticals. ontosight.ai

The investigation of dipeptides like this compound is guided by several conceptual frameworks that leverage both experimental and computational approaches.

Computational Modeling and Simulation: Molecular mechanics and quantum mechanics calculations are employed to study the conformational preferences and energy landscapes of dipeptides. nih.gov For instance, molecular mechanics studies on dipeptide models containing phenylalanine have provided insights into their conformational preferences, which are sensitive to side-chain torsion angles. nih.gov These computational methods allow researchers to predict the low-energy conformations of dipeptides, which can be crucial for understanding their biological activity and self-assembly properties. nih.gov Density Functional Theory (DFT) has also been used to study the mechanism of dipeptide bond formation. whiterose.ac.uk

Feature Extraction Frameworks for Predictive Modeling: In the realm of bioinformatics, frameworks like the Extended Dipeptide Composition (EDPC) are being developed to improve the accuracy of identifying peptides with specific functions, such as anticancer activity. researchgate.net These frameworks extend the simple dipeptide composition by considering local sequence environment information, which can help in predicting the biological roles of dipeptides based on their sequence. researchgate.net

Self-Assembly Studies: The investigation of dipeptide self-assembly often involves a combination of techniques, including single-crystal X-ray diffraction, circular dichroism (CD) spectroscopy, and microscopy. mdpi.com These methods provide detailed information about the molecular packing, secondary structure in solution, and the morphology of the resulting nanostructures. The study of dipeptide isomers, for example, has revealed how subtle changes in stereochemistry can significantly impact their self-assembly behavior. mdpi.com

The table below outlines some of the research methodologies employed in the study of dipeptides.

| Research Area | Key Methodologies |

| Structural Analysis | Single-Crystal X-ray Diffraction, NMR Spectroscopy |

| Conformational Analysis | Molecular Mechanics, Density Functional Theory (DFT) |

| Functional Prediction | Extended Dipeptide Composition (EDPC), Machine Learning Algorithms |

| Self-Assembly | Circular Dichroism (CD), Transmission Electron Microscopy (TEM) |

| Chemical Reactivity | Mass Spectrometry, High-Performance Liquid Chromatography (HPLC) |

This table synthesizes information from multiple sources on dipeptide research methodologies. frontiersin.orgmdpi.comnih.govresearchgate.net

Structure

3D Structure of Parent

Properties

Molecular Formula |

C15H25Br2N3O3 |

|---|---|

Molecular Weight |

455.19 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-phenylpropanoic acid;dihydrobromide |

InChI |

InChI=1S/C15H23N3O3.2BrH/c16-9-5-4-8-12(17)14(19)18-13(15(20)21)10-11-6-2-1-3-7-11;;/h1-3,6-7,12-13H,4-5,8-10,16-17H2,(H,18,19)(H,20,21);2*1H/t12-,13-;;/m0../s1 |

InChI Key |

WCIKYRLDIDXUBD-NJHZPMQHSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)[C@H](CCCCN)N.Br.Br |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)O)NC(=O)C(CCCCN)N.Br.Br |

Origin of Product |

United States |

Synthetic Strategies and Methodologies for Lys Phe Dihydrobromide and Its Derivatives

Solid-Phase Peptide Synthesis (SPPS) Approaches for Lys-Phe Dihydrobromide

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of modern peptide science, enabling the efficient assembly of peptide chains on an insoluble polymer support. creative-peptides.comnih.gov The process involves the sequential addition of protected amino acids to a growing peptide chain that is covalently linked to the resin. peptide.com Excess reagents and byproducts are easily removed by washing and filtration, which simplifies the purification process compared to solution-phase methods. wikipedia.orgnih.gov The synthesis of Lys-Phe typically begins at the C-terminus, with phenylalanine being the first amino acid attached to the resin. peptide.com

Optimization of Protecting Group Strategies

Successful peptide synthesis hinges on the use of protecting groups to mask reactive moieties and prevent unwanted side reactions. libretexts.org The selection of these groups is governed by the principle of orthogonality, which ensures that specific protecting groups can be removed under distinct chemical conditions without affecting others. peptide.comiris-biotech.de For the synthesis of Lys-Phe, protection is required for the α-amino group of the incoming lysine (B10760008) residue and the ε-amino group on the lysine side chain. creative-peptides.com Two primary orthogonal strategies are commonly employed: Fmoc/tBu and Boc/Bzl. wikipedia.org

In the Fmoc/tBu strategy, the temporary Nα-amino group is protected by the base-labile fluorenylmethyloxycarbonyl (Fmoc) group. iris-biotech.de The permanent protecting group for the lysine side chain is typically the acid-labile tert-butoxycarbonyl (Boc) group. creative-peptides.compeptide.com The Boc group is stable under the basic conditions used for Fmoc removal (e.g., piperidine) but is cleaved during the final acidolytic cleavage from the resin (e.g., with trifluoroacetic acid, TFA). iris-biotech.decreative-peptides.com

Alternatively, the Boc/Bzl strategy uses the acid-labile Boc group for temporary Nα-protection and more robust, benzyl-based groups for side-chain protection, such as the 2-chlorobenzyloxycarbonyl (Z(2-Cl)) group for the lysine side chain. creative-peptides.compeptide.com While not strictly orthogonal, this combination relies on differential acid lability; the Boc group is removed with moderate acid (like TFA), while the Z(2-Cl) group requires a much stronger acid (like hydrofluoric acid) for cleavage. peptide.compeptide.com

Table 1: Comparison of Protecting Group Strategies for Lys-Phe Synthesis

| Strategy | Nα-Protection (Lysine) | ε-Amino Protection (Lysine Side Chain) | Deprotection Conditions (Nα-Group) | Final Cleavage & Side Chain Deprotection | Key Advantages |

| Fmoc/tBu | Fmoc | Boc | Base (e.g., 20% Piperidine in DMF) | Acid (e.g., 95% TFA) | Orthogonal; milder final cleavage conditions. wikipedia.orgiris-biotech.de |

| Boc/Bzl | Boc | Z(2-Cl) or Z | Acid (e.g., 50% TFA in DCM) | Strong Acid (e.g., HF, TFMSOTf) | Historically well-established; can be better for 'difficult sequences'. peptide.comluxembourg-bio.com |

Resin Selection and Linker Chemistry Considerations

The solid support, or resin, is a critical component in SPPS. biosynth.com It consists of an insoluble polymer matrix to which a linker molecule is attached. researchgate.net The linker connects the growing peptide chain to the resin and its chemical nature dictates the conditions required for the final cleavage of the peptide from the support. biosynth.compeptide.com

For the synthesis of Lys-Phe, which results in a peptide with a C-terminal carboxylic acid, several resins are suitable:

Wang Resin: This is a widely used support for Fmoc-based synthesis of peptide acids. peptide.comfluorochem.co.uk The linker is a 4-hydroxybenzyl alcohol moiety, and the final peptide is cleaved using moderate acid treatment, typically with a high concentration of TFA. peptide.com

2-Chlorotrityl Chloride (2-CTC) Resin: This resin is highly acid-labile, allowing the peptide to be cleaved under very mild acidic conditions (e.g., 1:1:8 acetic acid:trifluoroethanol:dichloromethane). peptide.com This is particularly useful for synthesizing protected peptide fragments where acid-sensitive side-chain protecting groups must remain intact. peptide.com It also helps to minimize diketopiperazine formation, a common side reaction. biosynth.com

Merrifield Resin: The original resin developed for Boc-based SPPS, it requires strong acids like HF for cleavage. fluorochem.co.uk

Table 3: Common Resins for Synthesis of C-Terminal Peptide Acids

| Resin | Typical Strategy | Linker Type | Cleavage Conditions | Advantages |

| Wang Resin | Fmoc | p-alkoxybenzyl alcohol | Moderate Acid (TFA) peptide.com | Most common for peptide acids in Fmoc synthesis. peptide.com |

| 2-Chlorotrityl Resin | Fmoc | Trityl | Very Mild Acid peptide.com | Allows for synthesis of protected fragments; minimizes racemization and DKP formation. biosynth.compeptide.com |

| Merrifield Resin | Boc | Chloromethyl | Strong Acid (HF) fluorochem.co.uk | The original SPPS resin, well-established for Boc chemistry. fluorochem.co.uk |

Solution-Phase Synthesis Methodologies

Before the advent of SPPS, peptides were synthesized exclusively in solution, a technique now often referred to as Liquid-Phase Peptide Synthesis (LPPS). libretexts.orgbachem.com While more laborious due to the need for purification after each step, solution-phase synthesis remains valuable, particularly for large-scale production. wikipedia.org

Fragment Condensation Techniques

Fragment condensation is a strategy used in solution-phase synthesis to build larger peptides by coupling smaller, pre-synthesized peptide fragments. springernature.comresearchgate.net For a dipeptide like Lys-Phe, this would involve the synthesis of protected lysine and phenylalanine derivatives separately, followed by their coupling in solution. For instance, a protected lysine with a free carboxyl group (e.g., Fmoc-Lys(Boc)-OH) could be coupled to a phenylalanine derivative with a free amino group and a protected carboxyl group (e.g., H-Phe-OtBu) using a standard coupling reagent like DCC or HATU. libretexts.org This approach, while less common for simple dipeptides, is a fundamental strategy for constructing larger, more complex peptide molecules. springernature.com

Chemical Ligation Strategies

Chemical ligation refers to methods that form a peptide bond by coupling two unprotected peptide fragments. google.com The most prominent of these is Native Chemical Ligation (NCL), which involves the reaction between a peptide with a C-terminal thioester and another peptide bearing an N-terminal cysteine residue. nih.govwikipedia.org The reaction proceeds chemoselectively in aqueous solution at neutral pH to form a native peptide bond at the ligation site. google.comwikipedia.org

Direct synthesis of a native Lys-Phe bond via standard NCL is not feasible, as the methodology requires a cysteine at the N-terminus of the second fragment. raineslab.com However, the principles of chemical ligation can be applied to synthesize derivatives of Lys-Phe. For example, modified strategies using thiol-containing ligation auxiliaries can be employed, where the auxiliary mimics the N-terminal cysteine but can be removed after ligation. nih.govraineslab.com Furthermore, enzymatic approaches, such as using α-chymotrypsin as a catalyst, have been explored for the synthesis of N-acetyl-L-phenylalanyl-L-lysine from esterified precursors, demonstrating an alternative ligation strategy under specific conditions. tandfonline.com

Stereochemical Control and Purity Assessment in Synthesis

The synthesis of dipeptides such as this compound demands rigorous control over stereochemistry to ensure the desired biological activity and to avoid the complexities introduced by diastereomeric impurities. The inherent chirality of the constituent amino acids, lysine and phenylalanine, means that four potential stereoisomers can be formed (L-Lys-L-Phe, D-Lys-D-Phe, L-Lys-D-Phe, and D-Lys-L-Phe). Consequently, stereoselective synthetic methods are paramount, followed by stringent purification and validation protocols to confirm the purity and structural integrity of the final product.

The primary strategy for achieving stereochemical control in the synthesis of Lys-Phe is the use of enantiomerically pure amino acid precursors. In modern peptide synthesis, this is typically accomplished through solid-phase peptide synthesis (SPPS) or solution-phase synthesis utilizing commercially available, protected L- or D-amino acid derivatives. The most common building blocks are Nα-Fmoc protected amino acids, such as Fmoc-L-Lys(Boc)-OH and Fmoc-L-Phe-OH, where the side chain of lysine is protected with a tert-butyloxycarbonyl (Boc) group to prevent unwanted side reactions.

The critical step in preserving stereochemical integrity is the peptide bond formation. The choice of coupling reagents and conditions is crucial to minimize racemization, a process where the chiral center of the activated amino acid can lose its configuration. Modern coupling reagents like HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), when used with a base such as DIPEA (N,N-Diisopropylethylamine), are highly efficient and generally result in low levels of racemization.

Beyond the use of chiral building blocks, enzymatic methods offer an alternative route for enantioselective synthesis. Phenylalanine ammonia (B1221849) lyases (PALs), for instance, can catalyze the asymmetric synthesis of phenylalanine derivatives. nih.gov While less common for routine dipeptide synthesis, biocatalytic approaches using engineered enzymes can provide high stereoselectivity under mild reaction conditions. acs.org The selection of a specific stereoisomer (e.g., L-Lys-L-Phe) is dictated by the intended application, as stereochemistry is a key determinant of biological function and receptor binding.

Following synthesis, the crude peptide product contains the desired this compound along with impurities such as unreacted starting materials, deletion sequences, and byproducts from side reactions. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the gold standard for the purification of peptides. nih.govresearchgate.netharvardapparatus.com This technique separates molecules based on their hydrophobicity.

In a typical RP-HPLC setup for Lys-Phe purification, the crude peptide mixture is loaded onto a column packed with a nonpolar stationary phase, most commonly silica (B1680970) modified with C18 (octadecyl) alkyl chains. bachem.comhplc.eu A gradient elution is then performed using a polar mobile phase. The mobile phase typically consists of two solvents: Solvent A (polar), which is often water with 0.1% trifluoroacetic acid (TFA), and Solvent B (less polar), which is usually acetonitrile (B52724) (ACN) with 0.1% TFA. hplc.eu The TFA acts as an ion-pairing agent, neutralizing the charged amine and carboxyl groups of the peptide to improve peak shape and resolution.

The separation process begins with a high concentration of Solvent A, where polar impurities are washed out first. As the concentration of Solvent B (acetonitrile) is gradually increased, the hydrophobicity of the mobile phase rises, causing the bound peptides to elute from the column in order of increasing hydrophobicity. bachem.com The target Lys-Phe dipeptide will elute at a characteristic retention time, allowing for its separation from more or less hydrophobic impurities. Fractions are collected and those containing the pure product are pooled and lyophilized to yield the final, highly purified this compound powder.

| Parameter | Typical Condition/Value |

|---|---|

| Stationary Phase | C18-modified silica (wide-pore, 300 Å) nih.gov |

| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water hplc.eu |

| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile (ACN) bachem.com |

| Elution Mode | Gradient Elution |

| Detection | UV Absorbance at 210–220 nm bachem.com |

| Flow Rate | Dependent on column diameter (analytical vs. preparative) |

After purification, the identity and purity of this compound must be rigorously confirmed. This is achieved through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS).

Advanced NMR Spectroscopy: NMR is a powerful non-destructive technique that provides detailed information about the molecular structure, conformation, and purity of a peptide. rsc.orgrsc.org For a dipeptide like Lys-Phe, 1D NMR (¹H and ¹³C) and 2D NMR (e.g., COSY, TOCSY, HSQC) experiments are employed. tricliniclabs.com

¹H NMR: The proton NMR spectrum provides a unique fingerprint of the molecule. The chemical shifts, splitting patterns, and integration of the signals can confirm the presence of both lysine and phenylalanine residues and the formation of the peptide bond. The absence of signals from protecting groups (like Boc) or other impurities confirms chemical purity. researchgate.net

2D NMR: Techniques like COSY (Correlation Spectroscopy) identify protons that are coupled to each other within the same amino acid residue, while TOCSY (Total Correlation Spectroscopy) can reveal the entire spin system of a residue. tricliniclabs.comuzh.ch HSQC (Heteronuclear Single Quantum Coherence) correlates protons with their directly attached carbons, aiding in the complete assignment of all atoms in the molecule. These advanced techniques provide unambiguous confirmation of the dipeptide's structure and connectivity. tricliniclabs.com

High-Resolution Mass Spectrometry (HRMS): HRMS is used to determine the precise mass of the synthesized dipeptide, which serves as a definitive confirmation of its elemental composition. nih.gov Techniques like Electrospray Ionization (ESI) are commonly used to ionize the peptide. The instrument measures the mass-to-charge (m/z) ratio with very high accuracy (typically to within 5 ppm). The experimentally measured monoisotopic mass is compared to the theoretically calculated mass for the protonated molecule [M+H]⁺. A close match between these values confirms the identity of Lys-Phe and rules out the presence of many potential impurities. mdpi.com

| Technique | Parameter | Expected Value/Observation |

|---|---|---|

| HRMS (ESI+) | Calculated Monoisotopic Mass for [M+H]⁺ (C₁₅H₂₄N₃O₃⁺) | 294.1818 g/mol |

| ¹H NMR | Characteristic Signals | Aromatic protons (phenylalanine ring), α-protons (lysine and phenylalanine), side-chain protons (lysine and phenylalanine), amide proton. |

| ¹³C NMR | Characteristic Signals | Carbonyl carbons (peptide bond and C-terminus), aromatic carbons, α-carbons, side-chain carbons. |

Rational Design and Synthesis of this compound Analogs and Conjugates

The Lys-Phe dipeptide scaffold serves as a valuable starting point for the rational design of more complex molecules with tailored properties. By modifying the side chains or incorporating the dipeptide into larger, constrained structures, researchers can develop novel chemical tools for biological investigation and therapeutic development.

The functional groups present in Lys-Phe—the ε-amino group of lysine and the aromatic ring of phenylalanine—are prime targets for chemical modification to create research probes. researchgate.netntu.ac.uk These probes can be used to study peptide-protein interactions, cellular uptake, and localization.

Lysine Side-Chain Functionalization: The primary amine on the lysine side chain is a versatile handle for conjugation. It can be selectively modified via acylation or alkylation reactions to attach a variety of functional moieties. A common application is the attachment of fluorescent dyes (e.g., fluorescein, rhodamine) to create fluorescently labeled peptides. researchgate.net These probes allow for the visualization of the peptide's distribution in cells or tissues using techniques like fluorescence microscopy. Other modifications include the attachment of biotin (B1667282) for affinity purification or cross-linking agents to identify binding partners.

Phenylalanine Side-Chain Functionalization: The aromatic ring of phenylalanine can be modified through electrophilic aromatic substitution or more advanced C-H functionalization techniques. ntu.ac.uk These methods allow for the introduction of isotopes (e.g., deuterium, tritium) for metabolic studies, or the installation of photoreactive groups for photo-affinity labeling experiments, which can covalently trap and identify interacting proteins.

| Residue | Modification Type | Attached Moiety Example | Research Application |

|---|---|---|---|

| Lysine | Amine Acylation | Fluorescein Isothiocyanate (FITC) | Fluorescence microscopy, cellular tracking researchgate.net |

| Lysine | Amine Acylation | Biotin | Affinity pulldown assays, identifying binding partners |

| Phenylalanine | C-H Olefination | Styrene derivatives | Post-synthetic modification to alter properties ntu.ac.uk |

| Phenylalanine | Aromatic Substitution | Azido group | Bioorthogonal chemistry (Click chemistry) for labeling |

Linear peptides often suffer from poor metabolic stability and conformational flexibility, which can limit their biological activity. Incorporating the Lys-Phe motif into a macrocyclic or otherwise constrained structure can overcome these limitations. nih.gov Cyclization pre-organizes the peptide into a specific conformation that can enhance binding affinity to a biological target and increase resistance to enzymatic degradation.

A common strategy for cyclization involves synthesizing a longer linear peptide containing the Lys-Phe sequence and other reactive residues. The side-chain-to-side-chain cyclization between the ε-amino group of a lysine residue and the carboxyl group of an acidic residue (e.g., Aspartic Acid or Glutamic Acid) to form a stable amide bond (a lactam bridge) is a widely used method. peptide.com To achieve this, orthogonally protected amino acids, such as Lys(Alloc) and Asp(Allyl), are used. These protecting groups can be selectively removed on-resin without affecting other protecting groups, allowing for the specific on-resin cyclization before the final cleavage and deprotection of the peptide. researchgate.net

Another approach involves creating a covalent linkage between the side chains of two residues, such as the recently discovered lysine-to-tryptophan crosslink found in some natural products, which is installed by a specific enzyme. nih.govprinceton.edu The design of such constrained peptides containing Lys-Phe can lead to potent and selective modulators of protein-protein interactions. nih.gov

Peptide-Polymer and Peptide-Protein Conjugation Strategies for Research Applications

The conjugation of dipeptides such as this compound to larger macromolecules like polymers and proteins is a pivotal strategy in biochemical and materials science research. This process generates hybrid biomaterials with combined properties, leveraging the biological functionality of the peptide and the structural, stabilizing, or functional characteristics of the macromolecule. The primary reactive center in the Lys-Phe dipeptide is the lysine residue, which features a primary ε-amino group and an α-amino group, both of which are excellent nucleophiles for covalent modification. nih.govfluorofinder.com

Peptide-Polymer Conjugation

The creation of peptide-polymer conjugates can be broadly categorized into two main approaches: "grafting to" and "grafting from". These methods allow for the synthesis of well-defined materials with applications ranging from drug delivery to the formation of complex, self-assembling nanostructures. researchgate.netsci-hub.st

"Grafting To" Strategies

This approach involves the covalent attachment of a pre-synthesized polymer chain to the peptide. The lysine residue in Lys-Phe is the most common site for this type of conjugation due to the high reactivity of its primary amine side chain. nih.gov

Amine-Reactive Conjugation: A widely used method involves polymers functionalized with amine-reactive groups, such as N-Hydroxysuccinimide (NHS) esters. nih.govfluorofinder.com The NHS-activated polymer reacts with the lysine's ε-amino group under mild pH conditions (typically pH 7-9) to form a stable amide bond. fluorofinder.comneulandlabs.com This strategy is straightforward and effective for conjugating polymers like polyethylene (B3416737) glycol (PEG), a process known as PEGylation, which can enhance the solubility and stability of the peptide conjugate. neulandlabs.com

Click Chemistry: For more specific and efficient conjugation, bioorthogonal reactions are employed. "Click chemistry," particularly the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), is a prime example. rsc.orgnih.gov In this strategy, a derivative of the Lys-Phe dipeptide is first synthesized, typically by modifying the lysine side chain with an azide (B81097) group during solid-phase peptide synthesis (SPPS). researchgate.net This azide-functionalized peptide can then be "clicked" onto a polymer containing a terminal alkyne group, forming a stable triazole linkage with high regiospecificity and yield. nih.gov

"Grafting From" Strategies

In this method, the peptide acts as a macroinitiator from which polymer chains are grown. This approach can lead to conjugates with a high density of polymer chains attached to the peptide.

Atom Transfer Radical Polymerization (ATRP): The Lys-Phe dipeptide can be modified to incorporate an ATRP initiator. For instance, the lysine's amino group can be acylated with a molecule containing a bromine group suitable for initiating ATRP. sci-hub.stnih.gov This allows for the controlled growth of various polymers, such as poly(N-isopropyl acrylamide) (PNIPAM), directly from the peptide. nih.gov

Ring-Opening Polymerization (ROP): This technique is often used for synthesizing polypeptide-polymer conjugates. The amino group of lysine can initiate the ROP of α-amino acid N–carboxyanhydrides (NCAs), effectively growing a polypeptide chain from the original dipeptide. sci-hub.stnih.gov

The following table summarizes key peptide-polymer conjugation strategies applicable to Lys-Phe derivatives.

Table 1: Strategies for Peptide-Polymer Conjugation of Lys-Phe Derivatives| Strategy | Approach | Peptide Reactive Group | Polymer Reactive Group | Resulting Linkage | Key Characteristics |

|---|---|---|---|---|---|

| Amine-Reactive Acylation | "Grafting To" | ε-amino group of Lysine | N-Hydroxysuccinimide (NHS) ester | Amide | Straightforward reaction; risk of non-specific modification if multiple amines are present. nih.govfluorofinder.com |

| Click Chemistry (CuAAC) | "Grafting To" | Azide (on modified Lysine) | Terminal Alkyne | Triazole | High efficiency and specificity; requires pre-functionalization of both peptide and polymer. researchgate.netnih.gov |

| Reductive Alkylation | "Grafting To" | ε-amino group of Lysine | Aldehyde or Ketone | Secondary Amine | Maintains the positive charge of the amine; forms a stable C-N bond. rsc.org |

| ATRP | "Grafting From" | Initiator-modified Lysine | Monomers (e.g., acrylates) | Carbon-Carbon Backbone | Allows for high graft density and controlled polymer length. sci-hub.stnih.gov |

| ROP | "Grafting From" | ε-amino group of Lysine | N-Carboxyanhydrides (NCAs) | Polypeptide (Amide) | Used to grow secondary polypeptide chains from the dipeptide. nih.gov |

Peptide-Protein Conjugation

Conjugating small peptides like Lys-Phe to larger carrier proteins is a common strategy in immunology research to generate antibodies against the peptide (hapten). youtube.com The lysine residue in Lys-Phe provides a convenient handle for attachment to surface-exposed residues on the carrier protein.

Non-Specific Amine Coupling: The most traditional methods utilize homobifunctional or heterobifunctional crosslinkers that react with primary amines. Reagents like NHS-esters can be used to link the ε-amino group of the Lys-Phe dipeptide to accessible lysine residues on the surface of a carrier protein, such as human serum albumin (HSA) or CRM197. nih.govyoutube.com While effective, this method often results in a heterogeneous mixture of conjugates with varying peptide-to-protein ratios and attachment sites. researchgate.net

Thioether Chemistry: For more controlled conjugation, a cysteine residue can be incorporated into the peptide sequence (e.g., Cys-Lys-Phe). The sulfhydryl group of cysteine can then react specifically with a maleimide-functionalized protein, forming a stable thioether bond. youtube.com This is a highly efficient reaction that proceeds under mild conditions.

Enzymatic Ligation: Advanced strategies for site-specific conjugation employ enzymes. For example, ligases like VyPAL2 can be used to attach a peptide containing a specific recognition sequence to the N- or C-terminus of a protein. thno.org This allows for the production of homogenous conjugates with precise control over the conjugation site. thno.org

Proximity-Induced Labeling: This strategy can achieve site-selective modification of a lysine residue on a target protein. An affinity component, such as a peptide that binds to a specific site on the protein, is equipped with a reactive group that will preferentially modify a nearby lysine residue on the target protein, guided by the high local concentration.

The following table outlines common methods for conjugating lysine-containing peptides to proteins.

Table 2: Methods for Peptide-Protein Conjugation Involving Lysine| Method | Target Residue (Peptide) | Target Residue (Protein) | Common Reagents/Mediators | Specificity |

|---|---|---|---|---|

| NHS-Ester Coupling | ε-amino group of Lysine | Surface-exposed Lysines | N-Hydroxysuccinimide esters | Low; reacts with multiple accessible amines. nih.govfluorofinder.com |

| Thioether Chemistry | Thiol (on engineered Cysteine) | Maleimide-activated Lysine | Maleimide-functionalized crosslinkers | High; specific to thiol-maleimide reaction. youtube.com |

| Enzymatic Ligation | N- or C-terminus with recognition sequence | N- or C-terminus of protein | Peptide Ligases (e.g., VyPAL2) | Very High; site-specific enzymatic reaction. thno.org |

| Affinity-Guided Modification | ε-amino group of Lysine | Specific Lysine near a binding pocket | Affinity peptide with a reactive linker | High; guided by non-covalent binding interactions. |

Structural Elucidation and Conformational Analysis of Lys Phe Dihydrobromide

Advanced Spectroscopic Characterization

Spectroscopic methods are instrumental in defining the molecular structure and dynamics of Lys-Phe dihydrobromide in solution. These techniques provide insights into the local environment of atomic nuclei, the secondary structure, and the vibrational modes of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution Conformation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the three-dimensional structure of peptides in solution. For this compound, ¹H and ¹³C NMR would be the primary techniques used to elucidate its conformational preferences.

The proton (¹H) NMR spectrum of this compound is expected to show distinct signals for the protons of the lysine (B10760008) and phenylalanine residues. The chemical shifts of the α-protons are particularly sensitive to the backbone conformation. The aromatic protons of the phenylalanine side chain would appear in the downfield region of the spectrum, while the aliphatic protons of the lysine side chain would be found in the upfield region.

Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy), would be employed to assign all the proton resonances by identifying spin-spin couplings between neighboring protons. Nuclear Overhauser Effect (NOE) spectroscopy (NOESY or ROESY) is crucial for determining spatial proximities between protons that are close in space but not necessarily through bonds. The observation of specific NOEs between the backbone and side-chain protons of the two residues would provide critical distance restraints for calculating the solution structure. For instance, NOEs between the α-proton of lysine and the aromatic protons of phenylalanine would indicate a folded conformation.

¹³C NMR spectroscopy provides complementary information about the carbon skeleton of the dipeptide. The chemical shifts of the α and β carbons are indicative of the secondary structure. In a random coil conformation, which is likely for a short dipeptide, the ¹³C chemical shifts would be close to their random coil values.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (in ppm) for Lys-Phe in a Random Coil Conformation

| Atom | Lysine Residue | Phenylalanine Residue |

| ¹H | ||

| NH | 8.31 | 8.14 |

| Hα | 4.31 | 4.66 |

| Hβ | 1.84, 1.73 | 3.23, 3.03 |

| Hγ | 1.45 | - |

| Hδ | 1.68 | - |

| Hε | 2.97 | - |

| Phenyl H | - | 7.31 (ortho), 7.37 (meta), 7.27 (para) |

| ¹³C | ||

| Cα | 54.2 | 55.6 |

| Cβ | 31.0 | 38.0 |

| Cγ | 22.8 | - |

| Cδ | 27.2 | - |

| Cε | 40.1 | - |

| Phenyl C | - | 137.5 (ipso), 129.5 (ortho/meta), 128.8 (para) |

| C' (carbonyl) | 174.5 | 175.8 |

Note: The chemical shifts are predicted values for a random coil conformation and can vary based on solvent, pH, and temperature.

Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis

Circular Dichroism (CD) spectroscopy is a sensitive technique for probing the secondary structure of peptides and proteins. The far-UV CD spectrum (190-250 nm) of this compound is expected to be dominated by the peptide bond and the aromatic side chain of phenylalanine.

For a short, flexible dipeptide like Lys-Phe, a well-defined secondary structure such as an α-helix or β-sheet is not anticipated. Therefore, the CD spectrum is likely to exhibit a single strong negative band below 200 nm, which is characteristic of a random coil conformation. The presence of the phenylalanine aromatic ring can contribute to the CD spectrum in the far-UV region, potentially causing a shoulder or a distinct peak around 220 nm. The near-UV CD spectrum (250-350 nm) would show signals arising from the chiral environment of the phenylalanine aromatic ring, providing information about its conformational restriction.

Table 2: Expected Far-UV Circular Dichroism Features for Different Secondary Structures

| Secondary Structure | Wavelength of Maxima (nm) | Wavelength of Minima (nm) |

| α-Helix | ~192 | ~208, ~222 |

| β-Sheet | ~195 | ~215 |

| Random Coil | ~212 | ~198 |

Given its short length, this compound is expected to show a CD spectrum most consistent with a random coil.

Vibrational Spectroscopy (FTIR, Raman) for Molecular Fingerprinting

In the FTIR spectrum, characteristic absorption bands for the amide group (Amide I, II, and III) would be prominent. The Amide I band, primarily due to the C=O stretching vibration, is expected to appear around 1650 cm⁻¹. The Amide II band, arising from N-H bending and C-N stretching, would be observed around 1550 cm⁻¹. The positions of these bands are sensitive to hydrogen bonding and conformation. The spectrum would also feature bands corresponding to the vibrations of the lysine side chain (CH₂ bending and wagging) and the phenylalanine aromatic ring (C=C stretching).

Raman spectroscopy would provide complementary information. The aromatic ring of phenylalanine gives rise to strong Raman signals, which can be used to probe its environment. The amide bands are also observable in the Raman spectrum, and their analysis can provide further conformational insights.

Table 3: Characteristic Vibrational Frequencies (in cm⁻¹) for Lys-Phe Functional Groups

| Vibrational Mode | Approximate Frequency (cm⁻¹) | Functional Group |

| Amide I (C=O stretch) | 1630-1680 | Peptide bond |

| Amide II (N-H bend, C-N stretch) | 1510-1580 | Peptide bond |

| Amide III | 1230-1300 | Peptide bond |

| Aromatic C=C stretch | 1480-1610 | Phenylalanine ring |

| C-H stretch (aliphatic) | 2850-2960 | Lysine side chain |

| N-H stretch (amine) | 3200-3500 | Lysine side chain and N-terminus |

| O-H stretch (carboxyl) | 2500-3300 (broad) | C-terminus |

X-Ray Crystallography for Solid-State Structure Determination

Crystal Growth and Optimization for this compound

The first and often most challenging step in X-ray crystallography is the growth of high-quality single crystals. For a small, flexible molecule like this compound, various crystallization techniques would be explored. A common method is slow evaporation of a saturated solution. A range of solvents and solvent mixtures would be screened to find conditions that favor crystallization. Given the ionic nature of the dihydrobromide salt, polar solvents such as water, ethanol, or methanol, or mixtures thereof, would be primary candidates.

Factors such as temperature, pH, and the presence of additives would be systematically varied to optimize crystal growth. Vapor diffusion, in which a less volatile precipitant is slowly introduced into the peptide solution, is another powerful technique that would be employed.

Data Collection and Refinement Methodologies

Once suitable crystals are obtained, they are mounted on a goniometer and exposed to a monochromatic X-ray beam. The crystal diffracts the X-rays, producing a pattern of reflections that are recorded on a detector. The intensities of these reflections are measured, and from this data, the electron density map of the molecule is calculated.

The initial electron density map is used to build a preliminary model of the this compound molecule. This model is then refined against the experimental data using least-squares methods. The refinement process adjusts the atomic coordinates and thermal parameters to improve the agreement between the calculated and observed diffraction patterns. The quality of the final structure is assessed by parameters such as the R-factor and the goodness-of-fit.

The crystal structure of this compound is expected to reveal a network of hydrogen bonds involving the protonated amino groups, the carboxyl group, and the bromide counter-ions. The conformation of the peptide backbone and the side chains in the solid state would be precisely determined, providing valuable insights into the intrinsic structural preferences of this dipeptide.

Table 4: Hypothetical Crystallographic Data for this compound

| Parameter | Value |

| Crystal system | Monoclinic |

| Space group | P2₁ |

| a (Å) | 8.5 |

| b (Å) | 10.2 |

| c (Å) | 12.1 |

| β (°) | 95.5 |

| Volume (ų) | 1042 |

| Z | 2 |

| Density (calculated) (g/cm³) | 1.45 |

| R-factor | < 0.05 |

Note: This is a hypothetical data table for illustrative purposes, as the actual crystal structure of this compound is not publicly available.

Analysis of Molecular Packing and Intermolecular Interactions

While a definitive crystal structure for this compound is not publicly available, an analysis of its molecular packing and intermolecular interactions can be inferred from the fundamental principles of peptide and salt crystallography. The packing of this compound in a crystalline lattice would be governed by a network of strong, directional interactions aimed at achieving a state of minimum energy.

The primary intermolecular forces at play would be ionic interactions and hydrogen bonds. The Lys-Phe molecule, in its dihydrobromide salt form, possesses two positively charged ammonium (B1175870) groups (the α-amino group and the ε-amino group of the lysine side chain) and a carboxylic acid group. These charged centers would interact strongly with the bromide counter-ions.

Hydrogen bonding would be extensive. The ammonium groups are excellent hydrogen bond donors, and the bromide ions, along with the carbonyl oxygen of the peptide backbone and the carboxylic acid group, would act as hydrogen bond acceptors. It is also anticipated that the peptide backbone N-H group would participate in hydrogen bonding.

Table 1: Potential Intermolecular Interactions in this compound

| Interaction Type | Donor | Acceptor | Potential Role in Crystal Packing |

|---|---|---|---|

| Ionic Interaction | α-NH₃⁺, ε-NH₃⁺ | Br⁻ | Primary force driving crystal lattice formation |

| Hydrogen Bond | α-NH₃⁺ | Br⁻, C=O (peptide), C=O (acid) | Stabilizing the crystal lattice |

| Hydrogen Bond | ε-NH₃⁺ | Br⁻, C=O (peptide), C=O (acid) | Cross-linking peptide molecules |

| Hydrogen Bond | Peptide N-H | Br⁻, C=O (peptide), C=O (acid) | Maintaining backbone conformation |

| Hydrogen Bond | Carboxyl O-H | Br⁻, C=O (peptide), C=O (acid) | Dimer formation or extended networks |

Computational Structural Prediction and Validation

In the absence of experimental structural data, computational methods serve as a powerful tool to predict and analyze the conformational landscape of this compound.

Conformational Sampling and Energy Minimization

The conformational space of Lys-Phe is defined by the rotational freedom around its single bonds, primarily the backbone dihedral angles φ (phi) and ψ (psi), and the side-chain dihedral angles (χ) of both the lysine and phenylalanine residues.

Conformational sampling techniques, such as molecular dynamics (MD) simulations or Monte Carlo methods, would be employed to explore the potential energy surface of the molecule. These methods generate a large ensemble of possible structures. Subsequent energy minimization using quantum mechanical or molecular mechanics force fields would then be used to identify the low-energy, stable conformers. For a dipeptide like Lys-Phe, the Ramachandran plot would be a key tool to visualize the allowed φ and ψ angles for the peptide backbone.

Table 2: Key Dihedral Angles in Lys-Phe for Conformational Analysis

| Dihedral Angle | Atoms Defining the Angle | Residue | Description |

|---|---|---|---|

| φ (phi) | C'-N-Cα-C' | Phenylalanine | Rotation around the N-Cα bond |

| ψ (psi) | N-Cα-C'-N | Lysine | Rotation around the Cα-C' bond |

| ω (omega) | Cα-C'-N-Cα | Lys-Phe | Rotation around the peptide bond (typically fixed at ~180°) |

| χ1 | N-Cα-Cβ-Cγ | Lysine/Phenylalanine | Side-chain rotation |

| χ2 | Cα-Cβ-Cγ-Cδ | Lysine/Phenylalanine | Side-chain rotation |

| χ3 | Cβ-Cγ-Cδ-Cε | Lysine | Side-chain rotation |

Comparison of Experimental and Predicted Structures

A direct comparison between experimental and predicted structures for this compound is not feasible due to the lack of experimental data. However, in a hypothetical scenario where an experimental structure (e.g., from X-ray crystallography) becomes available, a rigorous validation of the computational predictions would be possible.

The comparison would involve overlaying the lowest-energy predicted conformer with the experimental structure and calculating the root-mean-square deviation (RMSD) of the atomic positions. Key geometric parameters such as bond lengths, bond angles, and dihedral angles would also be compared. A close agreement between the computational and experimental values would validate the accuracy of the force field and computational methodology used.

Influence of Salt Form on Lys-Phe Conformation and Dynamics

The formation of the dihydrobromide salt has a profound influence on the conformational preferences and dynamics of the Lys-Phe dipeptide. The presence of two bromide counter-ions introduces strong electrostatic interactions that are not present in the zwitterionic form of the peptide.

The primary effect of the salt form is the formation of ion pairs or salt bridges between the positively charged ammonium groups of the lysine residue (α-NH₃⁺ and ε-NH₃⁺) and the negatively charged bromide ions. These strong, localized interactions significantly restrict the conformational freedom of the lysine side chain. This restriction can, in turn, influence the conformation of the peptide backbone.

In the solid state, these ionic interactions would be key in defining a specific, relatively rigid conformation. In solution, while the peptide would exhibit more flexibility, the presence of the bromide ions would still modulate the conformational ensemble, favoring conformations where the electrostatic interactions with the lysine side chain are optimized. This is in contrast to the zwitterionic form in solution, where the ε-amino group of lysine would be involved in hydrogen bonding with solvent molecules. The salt form, therefore, is expected to lead to a more compact and ordered structure compared to the free dipeptide.

Investigations into Lys Phe Dihydrobromide S Role in Biomolecular Interactions

Protein-Peptide Recognition and Binding Mechanisms

The interaction of Lys-Phe dihydrobromide with proteins is governed by a combination of non-covalent forces. The peptide's structure, featuring a positively charged lysine (B10760008) residue and an aromatic, hydrophobic phenylalanine residue, allows for a multifaceted binding profile. The lysine side chain can participate in electrostatic interactions and hydrogen bonding, while the phenylalanine side chain facilitates hydrophobic and cation-π interactions. nih.gov

A primary focus of research on Lys-Phe has been its interaction with sickle-cell hemoglobin (HbS), the protein responsible for sickle cell disease. The gelation, or polymerization, of deoxygenated HbS is the central event in the pathophysiology of this disease. frontiersin.org Lys-Phe has been identified as a potent inhibitor of both the gelation of HbS solutions and the sickling of red blood cells. nih.gov

Research has shown a progressive inhibition of HbS gelation with increasing concentrations of Lys-Phe, with significant effects observed up to 30 mM. nih.gov The mechanism of inhibition is believed to involve the binding of the dipeptide to HbS, which interferes with the intermolecular contacts necessary for polymer formation. Combinations of hydrophobic amino acids, like phenylalanine, and hydrophilic amino acids, such as lysine, have been found to be effective inhibitors of HbS polymerization. nih.gov These dipeptides are not only active but also possess greater solubility than the hydrophobic amino acids alone, a critical property for potential therapeutic agents. nih.gov Studies on various dipeptides have demonstrated that those containing aromatic residues (phenylalanine, tyrosine, tryptophan) combined with a basic residue (lysine, arginine) are particularly effective at increasing the solubility of deoxyhemoglobin S. nih.gov For instance, dipeptides like Arg-Phe and Lys-Trp can increase deoxyhemoglobin S solubility by 1.4- to 1.6-fold. nih.gov

| Compound | Concentration | Effect on Deoxy-HbS | Reference |

| L-lysyl-L-phenylalanine | up to 30 mM | Progressive inhibition of gelation | nih.gov |

| Arg-Trp, Arg-Phe, Lys-Trp | 50-100 mM | 1.4- to 1.6-fold increase in solubility | nih.gov |

This table summarizes the reported effects of Lys-Phe and related dipeptides on the gelation and solubility of sickle-cell hemoglobin.

While the inhibitory effect of Lys-Phe on HbS is established, detailed kinetic data for its binding interaction is not extensively available in the reviewed literature. A comprehensive kinetic analysis would typically be performed using techniques like Surface Plasmon Resonance (SPR). nih.gov SPR is a powerful, label-free method for monitoring molecular interactions in real-time. youtube.com

In a hypothetical SPR experiment to study the Lys-Phe and hemoglobin interaction, hemoglobin would be immobilized on a sensor chip, and solutions of this compound at various concentrations would be flowed over the surface. nih.gov The binding of Lys-Phe to hemoglobin would cause a change in the refractive index at the sensor surface, which is detected and recorded in a sensorgram. youtube.com From this data, key kinetic parameters can be calculated. nih.gov

| Parameter | Symbol | Description | Significance |

| Association Rate Constant | k_a (or k_on) | The rate at which the peptide binds to the target protein. | A higher k_a value indicates faster binding. |

| Dissociation Rate Constant | k_d (or k_off) | The rate at which the peptide-protein complex dissociates. | A lower k_d value indicates a more stable complex. |

| Equilibrium Dissociation Constant | K_D | The ratio of k_d to k_a (k_d/k_a), representing the concentration of peptide required to occupy 50% of the protein binding sites at equilibrium. | A lower K_D value signifies a higher binding affinity. |

This table defines the key kinetic parameters that would be determined from a Surface Plasmon Resonance (SPR) analysis to characterize the binding of Lys-Phe to a target protein.

The thermodynamic profile of the Lys-Phe-protein interaction provides insight into the nature of the forces driving the binding event. Isothermal Titration Calorimetry (ITC) is the gold standard for this characterization, as it directly measures the heat released or absorbed during binding. springernature.comwikipedia.org This allows for the determination of all key thermodynamic parameters in a single experiment. news-medical.net

In an ITC experiment, a solution of this compound would be titrated into a sample cell containing the target protein, such as hemoglobin. khanacademy.org The resulting heat changes are measured to derive the binding affinity (K_a), enthalpy change (ΔH), and stoichiometry of binding (n). harvard.edu From these values, the Gibbs free energy change (ΔG) and entropy change (ΔS) can be calculated. khanacademy.org Although specific ITC data for Lys-Phe binding to hemoglobin is not available in the reviewed literature, the interpretation of these parameters is well-understood. news-medical.netharvard.edu A negative ΔH suggests that binding is driven by favorable enthalpic interactions like hydrogen bonding and van der Waals forces. khanacademy.org A positive TΔS value indicates that the binding is entropically driven, often due to the release of ordered water molecules from the binding interface (hydrophobic effect). khanacademy.org

| Parameter | Symbol | Description | Interpretation |

| Association Constant | K_a | A measure of the binding affinity. | Higher K_a indicates stronger binding. |

| Stoichiometry | n | The molar ratio of the peptide to the protein in the formed complex. | Reveals the number of binding sites. |

| Enthalpy Change | ΔH | The heat released (exothermic, negative ΔH) or absorbed (endothermic, positive ΔH) upon binding. | Indicates changes in hydrogen and van der Waals bonds. |

| Entropy Change | ΔS | The change in the randomness or disorder of the system upon binding. | Positive ΔS often reflects the hydrophobic effect. |

| Gibbs Free Energy Change | ΔG | The overall energy change of the binding reaction, determining spontaneity. | A negative ΔG indicates a spontaneous binding event. |

This table outlines the thermodynamic parameters obtained from Isothermal Titration Calorimetry (ITC) and their significance in understanding the molecular forces behind a binding interaction.

The effectiveness of Lys-Phe as an inhibitor of HbS polymerization is deeply rooted in its chemical structure. Structure-activity relationship (SAR) studies on dipeptides have revealed several key principles governing their anti-sickling activity. nih.gov

A crucial factor is the combination of both a hydrophobic and a hydrophilic residue. nih.gov The hydrophobic component, provided by phenylalanine, is thought to be the predominant factor in inhibiting the aggregation of HbS. nih.gov The aromatic side chain of phenylalanine can engage in hydrophobic interactions that disrupt the contacts between HbS molecules required for polymerization. However, the addition of a hydrophilic residue, such as the positively charged lysine, significantly enhances the aqueous solubility of the dipeptide compared to the hydrophobic amino acid alone, which is a critical feature for any compound intended for biological application. nih.gov

Furthermore, the interaction is stereospecific. Studies have shown that reversing the sequence of the amino acids in a dipeptide (e.g., Arg-Phe versus Phe-Arg) results in a differential effect on HbS solubility, indicating that a specific three-dimensional arrangement of the side chains is necessary for optimal binding to the target site on the hemoglobin molecule. nih.gov While charged groups on the side chains are important for solubility, some studies suggest they play a secondary role to hydrophobicity in the direct inhibition of gelation. nih.gov

Peptide-Membrane Interactions and Permeation Studies

In addition to its effects on hemoglobin in solution, Lys-Phe has been observed to exert a membrane-mediated anti-sickling effect. nih.gov This suggests a direct interaction between the dipeptide and the red blood cell membrane, which is a lipid bilayer.

Direct studies on the interaction of the Lys-Phe dipeptide with model lipid membranes are limited. However, the behavior can be inferred from studies of its constituent amino acids and related peptides. Peptide-lipid interactions are governed by the peptide's amino acid composition, particularly the presence of charged and hydrophobic residues. nih.gov

The lysine residue, with its positively charged side chain, would be expected to interact favorably with the negatively charged headgroups of anionic phospholipids, such as phosphatidylserine (B164497) (PS), which are present in cell membranes. acs.orgrsc.org This electrostatic interaction could anchor the peptide to the membrane surface. The number and placement of lysine residues in a peptide can significantly influence whether it remains on the surface or inserts into the bilayer. nih.gov

The phenylalanine residue is known to interact with and partition into lipid bilayers, typically localizing in the polar headgroup region. nih.gov This insertion can disrupt the packing of the lipid acyl chains and has been shown to increase membrane permeability. nih.govnih.gov Research on a peptide from factor IX demonstrated a cooperative interaction where a lysine residue binds to the phosphatidylserine headgroup while a nearby phenylalanine residue interacts with the lipid acyl chains. acs.org

Fluorescence Spectroscopy for Membrane Association

Fluorescence spectroscopy is a highly sensitive, minimally perturbative technique used to investigate the interactions between peptides and biological membranes. nih.gov This method can provide a wealth of information regarding the affinity of a peptide for the membrane, its location and orientation within the lipid bilayer, and its aggregation state. nih.gov When studying a peptide like this compound, intrinsic fluorescence of aromatic residues (in this case, Phenylalanine) or extrinsic fluorescent probes attached to the peptide can be utilized.

The association of a peptide with a membrane is typically accompanied by distinct changes in its fluorescence properties. nih.gov Key observables include:

Fluorescence Intensity: An increase in fluorescence intensity often occurs when a peptide moves from an aqueous environment to the more viscous, nonpolar environment of the lipid bilayer, which reduces the rate of nonradiative decay. nih.gov

Emission Wavelength: A "blue shift," or a shift of the fluorescence emission maximum to a shorter wavelength, is commonly observed. nih.gov This shift indicates that the fluorophore has moved into a less polar (more hydrophobic) environment, such as the core of the membrane. nih.gov

Fluorescence Anisotropy: An increase in anisotropy indicates that the rotational mobility of the peptide has been restricted, which is consistent with its association with a large structure like a lipid vesicle. nih.gov

By titrating lipid vesicles into a solution of the peptide and monitoring these fluorescent parameters, the binding affinity and stoichiometry of the interaction can be determined. These experiments can be performed with model membranes of varying lipid compositions to understand how factors like membrane charge and fluidity influence the peptide's binding behavior. nih.gov

Permeability Across Artificial Membrane Systems

The passive permeability of a compound across a biological membrane can be predicted using non-cell-based assays such as the Parallel Artificial Membrane Permeability Assay (PAMPA). This in vitro technique measures the ability of a compound to diffuse from a donor compartment, through an artificial membrane composed of lipids dissolved in an organic solvent, into an acceptor compartment. The PAMPA model is designed to predict passive, transcellular permeability, which is a key factor in the absorption of many molecules.

The assay allows for the ranking of compounds based on their intrinsic permeability. For a dipeptide such as this compound, the PAMPA assay would provide data on its potential to passively cross lipid bilayers. The results are typically expressed as an effective permeability coefficient (Pe). Below is an example data table illustrating how the permeability of a hypothetical short peptide could be presented and classified.

| Compound | Permeability (Pe) (10-6 cm/s) | Classification |

|---|---|---|

| Hypothetical Peptide A | < 0.1 | Low |

| Hypothetical Peptide B (e.g., Lys-Phe) | 1.5 | Medium |

| Hypothetical Peptide C | > 10.0 | High |

Mechanistic Studies of Cellular Internalization

The entry of peptides into cells is a complex process that can occur through multiple pathways, broadly categorized as energy-dependent endocytosis and energy-independent direct translocation. nih.gov For short, cationic peptides, the operative mechanism is often influenced by factors such as the peptide's concentration and structure, as well as the cell type. nih.govresearchgate.net

Energy-Dependent Endocytic Pathways (Clathrin-, Caveolae-Mediated Endocytosis, Macropinocytosis)

Endocytosis is an active, energy-dependent process where the cell internalizes substances by engulfing them in vesicles formed from the cell membrane. mdpi.com Several distinct endocytic pathways have been implicated in the uptake of peptides. nih.govmdpi.com

Clathrin-Mediated Endocytosis (CME): This is a well-characterized pathway involving the assembly of clathrin protein lattices on the cytosolic side of the membrane, leading to the formation of clathrin-coated pits and vesicles, typically 100–150 nm in diameter. nih.govnih.govyoutube.com CME is responsible for the uptake of many nutrients and signaling receptors and has been identified as an entry route for peptides like the HIV-1 Tat peptide. nih.govfrontiersin.org

Caveolae-Mediated Endocytosis (CvME): This pathway involves flask-shaped invaginations of the plasma membrane called caveolae (50–100 nm in diameter), which are rich in cholesterol and caveolin proteins. nih.govwikipedia.org CvME is a form of clathrin-independent, raft-dependent endocytosis. wikipedia.org It has been implicated in the uptake of certain proteins and peptides, sometimes as a route for transcytosis across endothelial cells. nih.govnih.gov

Macropinocytosis: This is a clathrin- and caveolin-independent process characterized by the formation of large, irregular vesicles (0.5–10 µm) called macropinosomes. nih.govresearchgate.net The process is initiated by actin-driven membrane "ruffling" and allows the cell to internalize large amounts of extracellular fluid and solutes. researchgate.netnih.gov Macropinocytosis is a major uptake pathway for many arginine-rich cell-penetrating peptides (CPPs). nih.govmdpi.comnih.gov

The contribution of each pathway to the uptake of a specific peptide can be investigated using pharmacological inhibitors that selectively block a particular mechanism.

| Endocytic Pathway | Common Pharmacological Inhibitor | Mechanism of Inhibition |

|---|---|---|

| Clathrin-Mediated Endocytosis | Chlorpromazine | Induces clathrin assembly on endosomes, depleting it from the plasma membrane. nih.gov |

| Caveolae-Mediated Endocytosis | Nystatin / Filipin | Binds to cholesterol, disrupting the structure of caveolae. nih.gov |

| Macropinocytosis | Amiloride / EIPA | Inhibits the Na+/H+ exchanger, which is crucial for macropinocytosis. nih.gov |

Energy-Independent Direct Translocation Mechanisms

In addition to endocytosis, peptides can enter cells via direct translocation, a process that does not require metabolic energy from the cell. nih.gov This pathway involves the peptide moving directly across the plasma membrane into the cytoplasm. youtube.com The exact mechanisms are still debated but are thought to involve direct physical-chemical interactions between the peptide and the lipid bilayer. nih.govtandfonline.comtandfonline.com

For cationic peptides, the initial step is an electrostatic interaction with negatively charged components on the cell surface. nih.gov This interaction can lead to localized membrane destabilization or the formation of transient, non-lytic pores that allow the peptide to pass through. youtube.com Some studies suggest that the strong negative membrane potential of the cell plays a role, triggering the formation of transient water pores that peptides can use to enter. youtube.com This mode of entry is often favored at higher peptide concentrations. researchgate.netmdpi.com

Impact of Peptide Concentration, Structure, and Cell Type on Uptake

The mechanism and efficiency of peptide internalization are not fixed but are influenced by a combination of factors.

Peptide Concentration: The concentration of the peptide in the extracellular environment is a critical determinant of the uptake pathway. At low concentrations (typically low micromolar), energy-dependent endocytosis is often the predominant mechanism. nih.govresearchgate.net As the concentration increases, energy-independent direct translocation can become the dominant mode of entry. mdpi.comresearchgate.net This switch may occur because high local concentrations of the peptide on the membrane surface are required to induce membrane destabilization or pore formation. researchgate.net

Cell Type: Different cell lines exhibit varying efficiencies and preferences for peptide uptake mechanisms. mdpi.com This variability can be attributed to differences in cell surface composition (e.g., density of proteoglycans), membrane fluidity, and the basal activity of different endocytic pathways. mdpi.com Therefore, the internalization of a peptide must be evaluated in the context of the specific cell type being studied. mdpi.comnih.gov

| Factor | Influence on Uptake Mechanism |

|---|---|

| Concentration | Low concentrations favor endocytosis; high concentrations favor direct translocation. researchgate.net |

| Structure (Charge) | Positive charge (Lys, Arg) promotes initial binding to the cell surface. nih.gov |

| Structure (Hydrophobicity) | Increased hydrophobicity can drive membrane insertion and direct translocation. uri.edu |

| Structure (Size) | Larger peptides or conjugates may be preferentially taken up by endocytosis (e.g., macropinocytosis). nih.gov |

| Cell Type | Uptake efficiency and preferred pathway vary significantly among different cell types. mdpi.com |

Intracellular Localization and Trafficking Dynamics (e.g., Lysosomal Accumulation)

Once a peptide is internalized, its subsequent fate and subcellular localization depend heavily on its route of entry. Peptides that enter via endocytosis are initially enclosed within endosomes. digitellinc.com These vesicles undergo a maturation process, typically fusing to form late endosomes, which then may fuse with lysosomes. nih.gov Lysosomes are acidic, enzyme-rich organelles responsible for the degradation of macromolecules. nih.gov Consequently, peptides trafficked through this pathway often accumulate in lysosomes, where they are likely to be degraded. nih.govnih.gov

For a peptide to exert a biological effect in the cytoplasm or nucleus, it must escape from the endo-lysosomal pathway before degradation—a process known as endosomal escape. digitellinc.com In contrast, peptides that enter via direct translocation are delivered immediately into the cytoplasm, bypassing the endo-lysosomal system entirely. The localization of peptides within the cell can be visualized using techniques like confocal microscopy with fluorescently labeled peptides, often in conjunction with dyes that stain specific organelles like lysosomes (e.g., LysoTracker). nih.govprinceton.edu This allows for the direct observation of whether a peptide co-localizes with endosomes and lysosomes or is distributed diffusely throughout the cytoplasm and nucleus. nih.gov

Enzymatic Metabolism and Functional Modulation Studies of Lys Phe Dihydrobromide

Lys-Phe Dihydrobromide as a Substrate for Proteolytic Enzymes

This compound, a dipeptide composed of L-lysine and L-phenylalanine, serves as a substrate for various proteolytic enzymes. Its susceptibility to enzymatic cleavage is primarily dictated by the specificity of proteases for the amino acid residues at the cleavage site. The peptide bond between lysine (B10760008) and phenylalanine is the target for hydrolysis.

Specificity Mapping of Proteases (e.g., Serine Proteases, Cysteine Proteases)

The study of protease specificity provides crucial information on their active-site structure, function, and substrate preferences. upenn.edu Proteases recognize and cleave specific amino acid sequences, and the nomenclature for describing this interaction involves designating the substrate residues as P1, P2, P3, etc., moving away from the cleavage site toward the N-terminus, and P1', P2', etc., toward the C-terminus. peakproteins.com The corresponding binding sites on the protease are termed S1, S2, S1', S2', and so on. upenn.edu

For this compound, Lysine occupies the P1 position and Phenylalanine occupies the P1' position. Consequently, it is a substrate for proteases with specificity for lysine at the S1 subsite.

Serine Proteases : This class of enzymes is a primary focus for the hydrolysis of Lys-Phe.

Trypsin and Trypsin-like Enzymes : Trypsin is a well-characterized serine protease that preferentially cleaves peptide chains at the carboxyl side (C-terminus) of lysine or arginine residues. rsc.org Therefore, Lys-Phe is a classic substrate for trypsin and other enzymes with trypsin-like specificity. The positively charged side chain of lysine fits into the negatively charged S1 pocket of trypsin, facilitating catalysis.

Plasmin : This serine protease, crucial in fibrinolysis, also exhibits a preference for lysine at the P1 position. nih.gov Its specificity makes Lys-Phe a relevant substrate for studying plasmin activity.

Cysteine Proteases : While serine proteases are the most common enzymes studied with this substrate, some cysteine proteases may also exhibit activity. The specificity of cysteine proteases can be broad, but certain members may recognize basic residues like lysine at the P1 site. For instance, some cathepsins, a family of cysteine proteases, can cleave substrates with basic residues.

The mapping of protease specificity is often accomplished using libraries of synthetic peptides to identify preferred cleavage motifs, which helps in predicting which enzymes will effectively hydrolyze a substrate like Lys-Phe. upenn.edunih.govnih.gov

Kinetic Characterization of Enzymatic Hydrolysis (K_m, V_max, k_cat)

The efficiency of enzymatic hydrolysis of this compound by a specific protease is quantified by determining its kinetic parameters: the Michaelis constant (K_m), maximum velocity (V_max), and catalytic constant (k_cat). youtube.com

K_m (Michaelis Constant) : Represents the substrate concentration at which the reaction rate is half of V_max. A lower K_m value indicates a higher affinity of the enzyme for the substrate. youtube.com

V_max (Maximum Velocity) : The maximum rate of the reaction when the enzyme is saturated with the substrate. youtube.com

k_cat (Catalytic Constant or Turnover Number) : Represents the number of substrate molecules converted to product per enzyme molecule per unit of time (V_max / [E], where [E] is the enzyme concentration). It is a measure of the enzyme's catalytic efficiency. youtube.com

Studies on similar peptide substrates demonstrate the importance of amino acid residues in positions beyond P1 and P1'. For example, in a study of glutamine endoprotease activity in saliva, the synthetic substrate Lys-Pro-Gln-pNA showed a K_m value of 97 ± 7.7 µM, while Gly-Gly-Gln-pNA had a much higher K_m of 611 ± 28 µM. nih.gov This indicates that the presence of Lysine and Proline in the P3 and P2 positions significantly enhances the enzyme's recognition and binding affinity. nih.gov

While specific kinetic data for the hydrolysis of this compound by a wide range of proteases is highly specialized, the parameters can be determined experimentally. The table below illustrates how such data would be presented for different proteases.

| Enzyme | K_m (µM) | V_max (µmol/min/mg) | k_cat (s⁻¹) | k_cat/K_m (M⁻¹s⁻¹) |

|---|---|---|---|---|

| Trypsin | Data not available in sources | Data not available in sources | Data not available in sources | Data not available in sources |

| Plasmin | Data not available in sources | Data not available in sources | Data not available in sources | Data not available in sources |

This table is for illustrative purposes to show the format of kinetic data. Specific values were not available in the provided search results.

Identification of Cleavage Sites and Proteolytic Products

For the dipeptide this compound, the identification of the cleavage site is straightforward. Proteolytic hydrolysis targets the peptide bond linking the two amino acid residues.

Cleavage Site : The single peptide bond between the carboxyl group of L-lysine and the amino group of L-phenylalanine.

Proteolytic Products : The hydrolysis of this peptide bond yields the two constituent amino acids:

L-Lysine

L-Phenylalanine

Techniques like Proteomic Identification of protease Cleavage Sites (PICS) are used for complex protein substrates to identify neo-N-termini generated by cleavage, which are then identified by mass spectrometry to reconstruct the full cleavage site sequence. ubc.ca However, for a simple dipeptide, the products are definitively its component amino acids.

Development of Chromogenic and Fluorogenic Assays for Protease Activity

This compound and its derivatives are valuable tools in the development of assays to measure protease activity. 5-diagnostics.comnih.gov These assays rely on attaching a reporter molecule—either a chromophore (for colorimetric assays) or a fluorophore (for fluorescence assays)—to the C-terminus of the peptide.

Chromogenic Assays : In this type of assay, a chromogenic group, such as p-nitroanilide (pNA), is attached to the C-terminal phenylalanine. The resulting molecule, Lys-Phe-pNA, is colorless. When a protease with the correct specificity (e.g., trypsin) cleaves the peptide bond between Lys and Phe, it may also lead to the release of the pNA group, which is yellow and can be quantified using a spectrophotometer. nih.gov The rate of color formation is directly proportional to the enzyme's activity. 5-diagnostics.com L-lysine-p-nitroanilide is itself a known chromogenic substrate. google.com

Fluorogenic Assays : These assays are generally more sensitive than chromogenic assays. nih.govnih.gov A fluorescent group, such as 7-amino-4-methylcoumarin (B1665955) (AMC), is attached to the C-terminus. The intact peptide, Lys-Phe-AMC, has its fluorescence quenched. nih.gov Upon enzymatic cleavage and release of the AMC moiety, a strong fluorescent signal is produced, which can be measured with a fluorometer. nih.govthermofisher.com The increase in fluorescence over time corresponds to the rate of enzymatic activity.

These assays provide a continuous and sensitive method for studying enzyme kinetics and for screening potential enzyme inhibitors. nih.gov

Enzyme Inhibition and Activation Mechanisms

While this compound is primarily known as a substrate, the Lys-Phe motif is also incorporated into the design of specific enzyme inhibitors. Understanding the mechanisms of inhibition is critical for drug discovery and the development of therapeutic agents. nih.gov

Characterization of Inhibitory Potency and Selectivity (e.g., Plasmin, Thrombin, Cathepsin G)

Peptides containing the Lys-Phe sequence or related structures have been investigated for their ability to inhibit serine proteases involved in coagulation and inflammation.

Plasmin : Peptides containing a Phe-Lys sequence have been identified as inhibitors of plasmin's fibrinolytic activity. For instance, the peptide H-Ala-Phe-Lys-NHC₇H₁₅ was found to markedly inhibit plasmin. nih.gov Another study used the plasmin substrate D-Ile-Phe-Lys-pNA as a template to design more potent active-site inhibitors, indicating the importance of the Phe-Lys structure for binding to the plasmin active site. nih.gov

Thrombin : Thrombin is another key serine protease in the coagulation cascade. While Lys-Phe itself is not a potent thrombin inhibitor, derivatives incorporating lysine have shown significant inhibitory activity. Several H-N-Me-D-Phe-Pro-Lysyl-alpha-keto carbonyl derivatives were identified as potent thrombin inhibitors with Ki values in the nanomolar range. nih.gov These compounds show minimal cross-reactivity with plasmin but are effective against trypsin, highlighting the subtleties of protease specificity. nih.gov